molecular formula C8H12ClN B1281035 3,4-Dimethylaniline hydrochloride CAS No. 7356-54-9

3,4-Dimethylaniline hydrochloride

Cat. No.: B1281035
CAS No.: 7356-54-9
M. Wt: 157.64 g/mol
InChI Key: OYZCOOMMDVDZNW-UHFFFAOYSA-N
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Description

Conceptual Frameworks for Aromatic Amine Hydrochloride Derivatives

The study of aromatic amine hydrochloride derivatives like 3,4-dimethylaniline (B50824) hydrochloride falls within several key conceptual frameworks in chemistry. These frameworks provide the theoretical underpinnings for understanding their properties, reactivity, and applications.

A primary framework is the study of acid-base chemistry . The formation of 3,4-dimethylaniline hydrochloride is a classic acid-base reaction where the lone pair of electrons on the nitrogen atom of the aromatic amine accepts a proton from hydrochloric acid. This results in the formation of an anilinium ion and a chloride counter-ion. The pKa of the corresponding anilinium ion is a critical parameter that dictates the equilibrium between the free amine and its protonated form at a given pH. This is fundamental to its behavior in aqueous solutions and its use in reactions where pH control is important.

Another important conceptual area is crystallography and solid-state chemistry . The formation of the hydrochloride salt significantly alters the physical properties of the parent amine, such as its melting point, solubility, and crystal structure. The ionic nature of the hydrochloride salt generally leads to a higher melting point and increased water solubility compared to the free base, which is only slightly soluble in water. chemicalbook.com X-ray crystallography studies on related aromatic amine hydrochlorides provide insights into the packing of the ions in the crystal lattice and the nature of the hydrogen bonding interactions between the anilinium cation and the chloride anion.

In the context of supramolecular chemistry , the self-assembly of aromatic amine hydrochlorides can be explored. The hydrogen bonding capabilities of the anilinium group and the potential for π-π stacking interactions between the aromatic rings can lead to the formation of well-defined supramolecular architectures in the solid state.

Furthermore, the field of materials science provides a framework for understanding the role of aromatic amines in the development of functional materials. For instance, aromatic amines are used as building blocks for covalent organic frameworks (COFs). acs.orgresearchgate.net While these studies may not directly use the hydrochloride salt in the final material, the principles of controlling reactivity and precursor stability are relevant. The hydrochloride can serve as a protected form of the amine, which can be deprotonated in situ during the synthesis of such materials.

Research Trajectories and Gaps in this compound Studies

Current research involving 3,4-dimethylaniline primarily focuses on its application as a synthetic intermediate. wikipedia.orgchembk.comchemicalbook.com However, there are several potential research trajectories and existing gaps in the literature concerning its hydrochloride derivative.

A significant area for future research lies in the detailed crystallographic characterization of this compound. While the properties of the free base are well-documented, a comprehensive analysis of the single-crystal X-ray structure of the hydrochloride salt would provide valuable information on its solid-state packing, hydrogen bonding network, and intermolecular interactions. This data would be beneficial for computational modeling and for understanding its physical properties more deeply.

Another avenue for investigation is the exploration of this compound in the synthesis of novel functional materials . For example, its potential as a monomer or precursor in the synthesis of new polymers, dyes, or pharmaceutical compounds remains largely unexplored. Research could focus on leveraging the specific properties of the hydrochloride salt, such as its solubility and stability, to develop new synthetic methodologies.

There is also a gap in the understanding of the spectroscopic properties of this compound in various solvents. Detailed studies using techniques such as NMR, IR, and UV-Vis spectroscopy could provide insights into the effects of protonation on the electronic structure and chemical shifts of the molecule. The NIST WebBook provides some spectral data for the free amine, but a comparative study with the hydrochloride salt is lacking. nist.gov

Finally, while the use of 3,4-dimethylaniline in the study of electron donor-acceptor complexes is established, the specific role and potential advantages of using the hydrochloride salt as a starting material in these studies could be further investigated. chemicalbook.comsigmaaldrich.comscbt.com This could involve examining the kinetics and thermodynamics of the deprotonation step and its influence on the formation of the charge-transfer complex.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11N.ClH/c1-6-3-4-8(9)5-7(6)2;/h3-5H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZCOOMMDVDZNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7356-54-9
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Record name 3,4-dimethylaniline hydrochloride
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Synthetic Methodologies and Mechanistic Investigations of 3,4 Dimethylaniline Hydrochloride

Classical Approaches to 3,4-Dimethylaniline (B50824) Precursors

The foundational syntheses of 3,4-Dimethylaniline rely on well-established organic reactions, primarily involving the functionalization of a pre-existing aromatic ring.

Reduction of Nitroaromatic Compounds to 3,4-Dimethylaniline

A principal and widely practiced method for preparing 3,4-Dimethylaniline is the reduction of its corresponding nitroaromatic precursor, 3,4-dimethylnitrobenzene. orgsyn.org This transformation is a cornerstone of amine synthesis and can be accomplished through various chemical and catalytic means.

Historically, chemical reductions using agents like iron powder in acidic media were common for converting nitroaromatics to anilines. google.com However, catalytic reductions are often preferred for their efficiency and cleaner reaction profiles. Catalysts such as platinum, Raney nickel, and sulfides of molybdenum or tungsten have been effectively employed for this purpose. orgsyn.org The general reaction involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) without altering the rest of the molecule.

Table 1: Classical Reduction Methods for 3,4-Dimethylnitrobenzene
Reducing SystemPrecursorProductReference
Iron Powder / Acid3,4-Dimethylnitrobenzene3,4-Dimethylaniline google.com
Raney Nickel / H₂3,4-Dimethylnitrobenzene3,4-Dimethylaniline orgsyn.org
Platinum / H₂3,4-Dimethylnitrobenzene3,4-Dimethylaniline orgsyn.org
Molybdenum/Tungsten Sulfide / H₂3,4-Dimethylnitrobenzene3,4-Dimethylaniline orgsyn.org

Direct Amination Strategies for Aromatic Scaffolds Leading to 3,4-Dimethylaniline

Directly introducing an amino group onto an aromatic scaffold like o-xylene (B151617) presents an alternative synthetic strategy. One classical approach involves the direct amination of o-xylene using hydroxylamine (B1172632) hydrochloride in the presence of a Lewis acid catalyst such as aluminum chloride. orgsyn.org

Another significant method is the high-pressure ammonolysis of a halogenated precursor. Specifically, 4-bromo-o-xylene (B1216868) can be reacted with ammonia (B1221849) at elevated temperatures (e.g., 195°C) and pressures (e.g., 700-1000 lb/in²) in the presence of a copper catalyst, which can include metallic copper and a copper salt like cuprous chloride. orgsyn.orggoogle.com This process, known as ammonolysis, directly substitutes the bromine atom with an amino group to yield 3,4-Dimethylaniline, which can be isolated as a substance free from isomers. google.com A 79% yield has been reported for this method. orgsyn.orggoogle.com

Alkylation Reactions in the Synthesis of Substituted Anilines

Alkylation reactions serve as another pathway to substituted anilines. For the synthesis of 3,4-Dimethylaniline, this can be achieved through the alkylation of a less substituted aniline (B41778) precursor. One documented method involves the alkylation of m-toluidine (B57737) hydrochloride with methanol (B129727) at high temperatures. orgsyn.org This reaction introduces a second methyl group onto the toluidine ring.

Industrially, the N-alkylation of aniline with methanol is a large-scale process used to produce N,N-dimethylaniline, often employing acid catalysts and high temperatures and pressures. alfa-chemistry.comwikipedia.org While this produces a tertiary amine, the underlying principles of using alcohols as alkylating agents for anilines are well-established and can be adapted for ring alkylation under specific conditions. tsijournals.com

Molecular Rearrangement Pathways Yielding 3,4-Dimethylaniline

Molecular rearrangements offer elegant, albeit less common, routes to 3,4-Dimethylaniline. The Beckmann rearrangement, for instance, has been utilized for this purpose. The synthesis starts with 3,4-dimethylacetophenone, which is converted to its corresponding oxime. This oxime is then subjected to the Beckmann rearrangement, followed by hydrolysis, to yield 3,4-Dimethylaniline. orgsyn.org Another rearrangement pathway involves the reaction of 3,4-dimethylacetophenone with hydrazoic acid in the presence of concentrated sulfuric acid, known as the Schmidt reaction. ebi.ac.ukorgsyn.org

Contemporary Synthetic Routes to 3,4-Dimethylaniline and its Hydrochloride Salt

Modern synthetic efforts focus on improving efficiency, selectivity, and environmental compatibility, with a strong emphasis on catalysis.

Catalytic Hydrogenation Techniques for 3,4-Dimethylaniline Formation

Catalytic hydrogenation of 3,4-dimethylnitrobenzene remains the most prominent and highly developed method for producing 3,4-Dimethylaniline. wikipedia.org This approach is favored in both laboratory and industrial settings due to high yields, clean reactions, and the ability to recover and reuse the catalyst.

The choice of catalyst and reaction conditions significantly influences the reaction's efficiency. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. airccse.comsemanticscholar.org Studies have systematically investigated the effects of various parameters, including substrate concentration, hydrogen pressure, temperature, and catalyst loading, on the conversion rate. airccse.comsemanticscholar.org For instance, using a Pd/C catalyst, the conversion of dimethylnitrobenzene increases with higher temperatures and pressures. airccse.comsemanticscholar.org

Raney nickel is another widely used catalyst. In one procedure, the hydrogenation of 3,4-dimethyl-1-nitrobenzene in methanol using Raney nickel at 55°C and 5 bar of hydrogen pressure proceeded for 2 hours, resulting in a clean conversion to 3,4-dimethylaniline with no byproducts detected by gas chromatography. prepchem.com Nickel on an alumina-silicate support has also been studied, showing that the conversion of dimethyl-nitrobenzene to dimethyl-aniline increases with reaction temperature, pressure, and catalyst weight. sciencepublishinggroup.comjournalspub.info

More advanced catalytic systems have also been developed. A water-soluble palladium complex, synthesized from an ethylenediamine (B42938) salicylaldehyde (B1680747) Schiff base, has been used to catalyze the hydrogenation of 3-chloromethyl-4-methylnitrobenzene. google.com This reaction, carried out under alkaline two-phase conditions, simultaneously achieves dechlorination and nitro reduction to produce 3,4-Dimethylaniline with a reported yield of 95%. google.com A key advantage of this system is that the water-soluble catalyst can be easily separated from the product and recycled. google.com

Table 2: Contemporary Catalytic Hydrogenation Methods for 3,4-Dimethylaniline Synthesis
CatalystPrecursorSolventTemperaturePressureYield/ConversionReference
Raney Nickel3,4-Dimethyl-1-nitrobenzeneMethanol55°C5 barHigh (No byproducts) prepchem.com
Pd/CDimethylnitrobenzeneEthanol363 K (90°C)10 bar>97% conversion at 403 K airccse.comsemanticscholar.org
Ni on Alumina-SilicateDimethylnitrobenzeneEthanol343-403 K4-10 barConversion increases with temp/pressure sciencepublishinggroup.comjournalspub.info
Water-soluble Pd complex3-Chloromethyl-4-methylnitrobenzeneWater/Organic60-100°CNormal95% google.com
Platinum on Carbon / Phosphoric acid buffer3,4-DimethylnitrobenzeneNot specified40-55°C0.1-0.5 MPa99.8% (for N-alkylated product) google.com

Palladium-Catalyzed Synthesis of 3,4-Dimethylaniline Derivatives

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, offering efficient and selective routes to a wide array of compounds. In the context of 3,4-dimethylaniline derivatives, palladium catalysis has been instrumental, particularly in the formation of carbon-nitrogen (C-N) bonds.

A notable application is the Buchwald-Hartwig amination, a cross-coupling reaction that forms anilines from aryl halides or triflates and amines. Research has demonstrated the synthesis of N,N-dimethylaniline derivatives from aryl triflates and dimethylamine (B145610) using a palladium catalyst. acs.orgresearchgate.net This method is valued for its use of a relatively simple catalytic system and mild reaction conditions. acs.orgorganic-chemistry.org The reaction typically employs a palladium source, such as Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)), a phosphine (B1218219) ligand like XPhos, and a mild base like potassium phosphate (B84403) (K3PO4). organic-chemistry.org The use of aryl triflates, which can be readily prepared from inexpensive phenols, provides a practical alternative to other starting materials. acs.orgorganic-chemistry.org

Another palladium-catalyzed approach involves the catalytic hydrogenation and reduction of 3-chloromethyl-4-methylnitrobenzene. google.com In this method, a water-soluble palladium complex, specifically an ethylenediamine salicylaldehyde Schiff base palladium complex, is synthesized and utilized as the catalyst. google.com The reaction proceeds under alkaline, two-phase conditions, where both dechlorination and nitro reduction occur simultaneously to yield 3,4-dimethylaniline. google.com A significant advantage of this process is the ability to recover and reuse the water-soluble catalyst, which maintains its activity over multiple cycles. google.com

Furthermore, palladium catalysts have been employed in the selective synthesis of 3,4-dihydroquinazolines, which can be derived from arylamines like 3,4-dimethylaniline. rsc.org These tandem reactions involve the condensation of arylamines with glyoxalates, followed by a selective Diels-Alder cycloaddition and oxidation, facilitated by a palladium catalyst and a specific ligand. rsc.org

Table 1: Comparison of Palladium-Catalyzed Synthesis Methods for 3,4-Dimethylaniline Derivatives

Method Starting Materials Catalyst System Key Features Reference
Buchwald-Hartwig AminationAryl triflates, DimethylaminePd2(dba)3, XPhos, K3PO4Mild conditions, readily available starting materials. acs.orgresearchgate.netorganic-chemistry.org
Catalytic Hydrogenation3-chloromethyl-4-methylnitrobenzeneWater-soluble ethylenediamine salicylaldehyde Schiff base palladium complexSimultaneous dechlorination and nitro reduction, catalyst is reusable. google.com
Dihydroquinazoline SynthesisArylamines, GlyoxalatesPalladium catalyst with 4-nitrothiophenol (B108094) ligandTandem reaction, selective synthesis of heterocyclic derivatives. rsc.org

High-Pressure Ammonolysis in 3,4-Dimethylaniline Production

High-pressure ammonolysis represents a significant industrial method for the synthesis of anilines, including 3,4-dimethylaniline. This process involves the reaction of a substituted aromatic compound with ammonia at elevated temperatures and pressures, often in the presence of a catalyst.

A specific example for the production of 3,4-dimethylaniline involves the high-pressure ammonolysis of 4-bromo-ortho-xylene. google.com This method has been shown to produce a high yield of 3,4-dimethylaniline that is free from isomeric impurities, which can be a challenge in other synthetic routes. google.com The reaction is typically carried out in a high-pressure vessel, or bomb, with aqueous ammonia and a copper catalyst, such as copper wire and cuprous chloride. google.com The process generally operates at temperatures around 195°C and pressures in the range of 900-1000 lb/in². google.com

The general principles of high-pressure ammonolysis for producing aromatic amines often involve vapor-phase reactions. researchgate.net For instance, the amination of phenols to anilines is conducted at super-atmospheric pressures, preferably between 150 to 350 p.s.i.a., and temperatures around 320°C. researchgate.net While not specific to 3,4-dimethylaniline, these conditions highlight the operational parameters often required for such transformations. The use of a solid, heterogeneous catalyst is also a common feature. researchgate.net

In some cases, the ammonolysis of substituted phenols to form the corresponding anilines is conducted in the presence of a palladium catalyst. google.com The reaction temperatures for these processes are typically in the range of 200-400°C. google.com The concentration of ammonia is a critical parameter that is carefully controlled to optimize the reaction rate and yield. google.com

Multi-Component Reaction Approaches to 3,4-Dimethylaniline Analogues

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product that incorporates substantial portions of all the starting materials. nih.gov This approach is valued for its atom economy, reduced number of synthetic steps, and the ability to generate diverse molecular libraries.

While direct multi-component synthesis of 3,4-dimethylaniline itself is not commonly reported, MCRs are extensively used to create a wide variety of its analogues and more complex derivatives. For example, 3,4-dimethylaniline can serve as a key building block in these reactions.

One such application is in the synthesis of 3,5-disubstituted 2,6-dicyanoaniline derivatives. researchgate.net These reactions can be catalyzed by an organo-base like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net The general mechanism often involves a sequence of reactions such as Knoevenagel condensation, Michael addition, and nucleophilic cyclization, all occurring in a one-pot fashion. researchgate.net

Another example is the synthesis of 3-sulfonyl-2-aminopyridines, which are valuable in medicinal chemistry. acs.org A three-component, one-pot coupling of N,N-dimethylacroleines, sulfonylacetonitriles, and a primary amine (which could be an aniline derivative) or ammonia yields these products in high purity and excellent yields. acs.org

Furthermore, MCRs are employed in the synthesis of various heterocyclic structures. For instance, the reaction of an aniline, an aldehyde, and pyruvic acid can lead to the formation of dihydroquinolines. nih.gov The mechanism can proceed through different pathways, including an initial aldol (B89426) condensation or the formation of an imine followed by a Mannich-type reaction. nih.gov

Table 2: Examples of Multi-Component Reactions for the Synthesis of 3,4-Dimethylaniline Analogues

Reaction Type Reactants Catalyst/Conditions Product Class Reference
Dicyanoaniline SynthesisAldehyde, Ketone, Malononitrile4-Dimethylaminopyridine (DMAP)3,5-Disubstituted 2,6-dicyanoanilines researchgate.net
Aminopyridine SynthesisN,N-dimethylacroleine, Sulfonylacetonitrile, Primary amine/AmmoniaKOH, i-PrOH, 65°C3-Sulfonyl-2-aminopyridines acs.org
Dihydroquinoline SynthesisAniline, Aldehyde, Pyruvic acidTypically acid or base catalyzedDihydroquinolines nih.gov

Derivatization Pathways and Functionalization of 3,4-Dimethylaniline Hydrochloride

The chemical reactivity of 3,4-dimethylaniline allows for a variety of derivatization and functionalization reactions, enabling the synthesis of a broad spectrum of compounds with diverse applications. The hydrochloride salt form often serves as a stable starting material for these transformations.

N-Alkylation and Quaternization Chemistry of this compound

The nitrogen atom of the amino group in 3,4-dimethylaniline is nucleophilic and can readily undergo N-alkylation reactions. Industrially, the N-alkylation of anilines to produce N,N-dimethylanilines is often achieved using methanol as the alkylating agent under high temperature and pressure, with an acid catalyst like sulfuric acid. alfa-chemistry.com The reaction can be performed in either a liquid phase or a gas phase, with the gas-phase method often being preferred due to its potential for continuous operation and higher yields. alfa-chemistry.com

The tertiary amine, N,N-dimethylaniline, can be further alkylated to form a quaternary ammonium (B1175870) salt. This process, known as quaternization, typically involves reacting the tertiary amine with an alkylating agent. sciensage.info For instance, the reaction of N,N-dimethylaniline with benzyl (B1604629) chloride in a polar solvent like acetone (B3395972) leads to the formation of N-benzyl-N,N-dimethylanilinium chloride. sciensage.info The rate of this reaction is influenced by the dielectric constant of the solvent, with more polar solvents accelerating the reaction due to the formation of a charged transition state. sciensage.info Dimethyl sulfate (B86663) is another common reagent used for the quaternization of tertiary amines, and this reaction can often be carried out without a solvent at elevated temperatures. google.comgoogle.com

Formation of Amide, Imine, and Azo Derivatives from 3,4-Dimethylaniline

The amino group of 3,4-dimethylaniline is a versatile functional handle for the synthesis of various derivatives.

Amide Formation: 3,4-Dimethylaniline can react with acyl chlorides or anhydrides to form amides. This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. researchgate.net The synthesis of fatty N-acylamino amides from 3,4-dichloroaniline (B118046) has been reported, demonstrating a general pathway that is applicable to 3,4-dimethylaniline. researchgate.net

Imine Formation (Schiff Bases): Primary amines like 3,4-dimethylaniline react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. For example, azo-azomethine compounds have been prepared through the Schiff-base condensation between 2,3-dimethylaniline (B142581) and a formylthiophene unit of an azo dye. nih.gov

Azo Derivative Formation: Aromatic amines are key components in the synthesis of azo compounds, which are characterized by the -N=N- functional group. This is typically achieved through a diazo-coupling reaction. nih.gov The process involves the diazotization of the primary aromatic amine (like 3,4-dimethylaniline) with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This salt then acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol (B47542) or another aniline derivative, to form the azo dye. nih.gov

Halo-Functionalization of this compound Analogues

The introduction of halogen atoms onto the aromatic ring of 3,4-dimethylaniline and its analogues is a significant transformation in organic synthesis, providing valuable intermediates for the preparation of pharmaceuticals and other fine chemicals. The reactivity and regioselectivity of these electrophilic aromatic substitution reactions are governed by the electronic and steric effects of the substituents present on the aniline ring, primarily the strongly activating amino group and the weakly activating methyl groups.

The amino group is a powerful ortho-, para-director, meaning it activates the positions at carbons 2, 4, and 6 for electrophilic attack through resonance donation of its lone pair of electrons into the aromatic system. acs.orgniscpr.res.in The methyl groups at positions 3 and 4 are also ortho-, para-directing, further influencing the substitution pattern. In the case of 3,4-dimethylaniline, the positions ortho to the amino group (C2 and C6) and the position para to the amino group (which is blocked by a methyl group) are electronically enriched. The combined directing effects of the amino and methyl groups, along with steric considerations, determine the final distribution of halogenated products.

Under acidic conditions, such as in the case of this compound, the amino group is protonated to form the anilinium ion (-NH3+). This group is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect. This change in the directing effect can be strategically employed to achieve different regioselectomers.

Mechanistic Investigations

The halo-functionalization of aniline analogues typically proceeds through an electrophilic aromatic substitution (SEAr) mechanism. isca.me The reaction is initiated by the generation of an electrophilic halogen species. For instance, in bromination with molecular bromine (Br₂), a Lewis acid catalyst is often used to polarize the Br-Br bond, creating a more potent electrophile. The π-electrons of the aromatic ring then attack the electrophilic halogen, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. isca.me Finally, a base, which can be the solvent or another species in the reaction mixture, removes a proton from the carbon atom that formed the new bond with the halogen, restoring the aromaticity of the ring.

The regioselectivity of the substitution is determined by the stability of the intermediate arenium ion. For aniline and its derivatives, the positive charge in the arenium ion can be delocalized onto the nitrogen atom when the attack occurs at the ortho or para positions, providing significant stabilization. acs.org This is why amino groups are strong ortho-, para-directors. The methyl groups, through their inductive effect and hyperconjugation, also help to stabilize the positive charge of the arenium ion, further favoring substitution at the positions ortho and para to them.

In the case of 3,4-dimethylaniline, the primary sites for electrophilic attack are the C2, C5, and C6 positions. The C2 and C6 positions are ortho to the strongly activating amino group. The C5 position is ortho to the C4-methyl group and meta to the C3-methyl group. The interplay of these activating and directing effects, along with the steric hindrance posed by the substituents, dictates the final product distribution.

Synthetic Approaches and Research Findings

Various reagents and conditions have been employed for the halo-functionalization of aniline analogues. The choice of halogenating agent and reaction conditions can significantly influence the yield and regioselectivity of the products.

Chlorination:

Chlorination of anilines can be achieved using various reagents, including molecular chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). The use of NCS is often preferred due to its milder nature and easier handling compared to gaseous chlorine. researchgate.net Studies on the chlorination of N,N-dimethylaniline, an analogue of 3,4-dimethylaniline, have shown that the reaction with molecular chlorine can yield a mixture of 2-chloro and 2,4-dichloro derivatives. acs.org In contrast, using NCS can lead to a different product distribution, with the formation of both 2-chloro- and 4-chloro-N,N-dimethylaniline. researchgate.net For aniline itself, regioselective trichlorination to 2,4,6-trichloroaniline (B165571) can be achieved with NCS in acetonitrile. researchgate.net

Bromination:

Bromination is commonly carried out using molecular bromine (Br₂), often in a solvent like acetic acid. quora.com The reaction of N,N-dimethylaniline with bromine typically yields the para-substituted product, p-bromo-N,N-dimethylaniline, as the major product. sciencemadness.org To achieve monobromination and avoid multiple substitutions in highly activated anilines, the reaction can be carried out in the presence of acetic acid, which can modulate the reactivity. quora.com The bromination of 2,6-dialkylanilines has been shown to yield predominantly the 4-bromo derivative. google.com However, in a strongly acidic medium, a significant amount of the 3-bromo isomer can also be formed. google.com

Iodination:

Iodination of anilines can be performed using molecular iodine (I₂) in the presence of an oxidizing agent or with reagents like iodine monochloride (ICl). niscpr.res.in The iodination of N,N-dimethylaniline with I₂ is an efficient reaction that produces 4-iodo-N,N-dimethylaniline. wikipedia.org The reaction with ICl has also been studied for various substituted anilines, showing that electron-releasing groups increase the reaction rate. niscpr.res.in A method for the synthesis of 2-iodoanilines from anthranilic acids using I₂ and KI under oxygen pressure has also been reported, yielding products like 2-iodo-4-methylaniline (B1303665) and 2-iodo-3-methylaniline. rsc.org

The following table summarizes selected research findings on the halo-functionalization of analogues of this compound, providing details on the substrates, reagents, conditions, and outcomes of the reactions.

SubstrateHalogenating AgentSolventTemperatureProduct(s)Yield (%)Reference(s)
N,N-DimethylanilineN-Chlorosuccinimide (NCS)AcetonitrileReflux2-Chloro-N,N-dimethylaniline & 4-Chloro-N,N-dimethylaniline43 & 39 researchgate.net
AnilineN-Chlorosuccinimide (NCS)AcetonitrileNot specified2,4,6-TrichloroanilineGood researchgate.net
3,5-DimethylanilineN-Bromosuccinimide (NBS)AcetonitrileRoom Temp.4-Bromo-3,5-dimethylaniline68 chemicalbook.com
2,6-DimethylanilineBromine (Br₂)Acetic AcidNot specified4-Bromo-2,6-dimethylaniline80-85 google.com
N,N-DimethylanilineIodine (I₂)Not specifiedNot specified4-Iodo-N,N-dimethylanilineEfficient wikipedia.org
2-Amino-4-methylbenzoic acidI₂ / KI / O₂Acetonitrile180 °C2-Iodo-4-methylaniline53 rsc.org
2-Amino-3-methylbenzoic acidI₂ / KI / O₂Acetonitrile180 °C2-Iodo-3-methylaniline78 rsc.org
AnilineIodine Monochloride (ICl)aq. Acetic Acid35 °C2-Iodoaniline & 4-Iodoaniline13 & 87 (ratio) niscpr.res.in

Reaction Mechanisms and Chemical Transformations Involving 3,4 Dimethylaniline Hydrochloride

Nucleophilic and Electrophilic Reactivity of the Aniline (B41778) Moiety in 3,4-Dimethylaniline (B50824) Hydrochloride

The reactivity of the aniline moiety in 3,4-dimethylaniline is a tale of two species: the free base and its hydrochloride salt. The free base, 3,4-dimethylaniline, possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This nucleophilicity allows it to participate in a variety of reactions, such as acylation and alkylation, at the nitrogen atom. For instance, it can react with acyl chlorides or anhydrides to form the corresponding amides.

In contrast, the protonation of the amino group to form 3,4-dimethylaniline hydrochloride drastically diminishes its nucleophilicity. The resulting anilinium ion, with its positively charged nitrogen, is no longer an effective electron-pair donor.

From an electrophilic substitution standpoint, the amino group of 3,4-dimethylaniline is a potent activating group. nih.gov The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions relative to the amino group. nih.gov This makes the aromatic ring highly susceptible to attack by electrophiles. The two methyl groups at the 3- and 4-positions also contribute to the activation of the ring through their electron-donating inductive effects.

Consequently, electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, proceed readily. nih.gov The directing effect of the amino group, reinforced by the methyl groups, channels incoming electrophiles primarily to the positions ortho to the amino group (positions 2 and 6). However, under strongly acidic conditions, such as those used for nitration, the amino group is protonated to form the anilinium ion. This anilinium group is deactivating and meta-directing, leading to the formation of a significant amount of the meta-substituted product alongside the expected ortho and para isomers. nih.gov

Radical Pathways in the Chemical Transformations of 3,4-Dimethylaniline Derivatives

The involvement of radical species in the chemical transformations of 3,4-dimethylaniline derivatives opens up a range of reaction pathways. One of the key reactive intermediates is the 3,4-dimethylaniline radical cation, which can be generated through single-electron transfer (SET) processes, for instance, via photoinduced electron transfer or electrochemical oxidation. researchgate.netacs.orgwikipedia.org These radical cations are highly reactive species that can undergo various subsequent reactions.

Studies on the oxidation of N,N-dimethylaniline, a related compound, have shown that the initially formed radical cation can undergo dimerization. wikipedia.org Similar pathways can be envisaged for the 3,4-dimethylaniline radical cation, leading to the formation of C-C or C-N coupled products. For example, the oxidation of N,N-dimethylaniline with benzoyl peroxide has been shown to produce a tetramethylbenzidine derivative through para-coupling of the radical cations.

Furthermore, the presence of substituents on the aromatic ring can influence the reactivity and stability of the radical cation. The electron-donating methyl groups in 3,4-dimethylaniline are expected to stabilize the radical cation, potentially influencing the rates and pathways of subsequent reactions. Research on the photopolymerization of acrylic monomers using dimethylaniline derivatives has indicated that the nature of the para-substituent affects the efficiency of the initiating radicals. nih.gov

The bioactivation of 3,4-dimethylaniline has also been shown to involve radical species, leading to the generation of reactive oxygen species (ROS) and potential DNA damage. google.com This highlights the importance of understanding the radical chemistry of this compound in various contexts.

Catalytic Reaction Dynamics Mediated by 3,4-Dimethylaniline Components

While 3,4-dimethylaniline itself is not typically employed as a primary catalyst, its derivatives and the anilinium ion can play significant roles in catalytic cycles. The basic nature of the free amine allows it to act as a proton shuttle or a mild base catalyst in certain reactions.

More significantly, 3,4-dimethylaniline can serve as a ligand for transition metals, forming complexes that exhibit catalytic activity. For instance, palladium complexes containing Schiff base ligands derived from salicylaldehyde (B1680747) and anilines have been used as catalysts in hydrogenation reactions. A patented method describes the synthesis of 3,4-dimethylaniline via catalytic hydrogenation using a water-soluble ethylenediamine (B42938) salicylaldehyde Schiff base palladium complex. wikipedia.org

The kinetics of reactions involving 3,4-dimethylaniline can be influenced by its concentration and the reaction conditions. In the context of polymerization, N,N-dimethylaniline derivatives are known to act as accelerators in the curing of resins, where they participate in the generation of free radicals that initiate the polymerization process. osti.gov The kinetics of the reduction of 2,4-dimethylnitrobenzene to 2,4-dimethylaniline (B123086) over a Pd/C catalyst have been studied and described by a Langmuir-Hinshelwood model, indicating the adsorption of the reactants on the catalyst surface is a key step. researchgate.net

The quaternization of N,N-dimethylaniline with various alkyl halides has been a subject of kinetic studies, revealing the influence of the structure of the alkylating agent on the reaction rate. clockss.org These studies provide insights into the nucleophilic reactivity of the aniline nitrogen and the factors that govern the dynamics of such reactions.

Protonation-Deprotonation Equilibria and Their Influence on this compound Reactivity

This equilibrium has a dramatic effect on the compound's reactivity. As discussed previously, the protonated form is a poor nucleophile and its activating effect on the aromatic ring for electrophilic substitution is transformed into a deactivating, meta-directing effect. nih.gov Therefore, in strongly acidic solutions, reactions that rely on the nucleophilicity of the nitrogen or the ortho-, para-directing ability of the amino group will be significantly hindered.

Conversely, in neutral or basic media, the equilibrium shifts towards the free base, 3,4-dimethylaniline, restoring its nucleophilic character and the strong activating and ortho-, para-directing influence on the aromatic ring. This control over reactivity by adjusting the pH is a crucial aspect of synthetic strategies involving 3,4-dimethylaniline. For example, in reactions where electrophilic substitution at the ortho and para positions is desired, non-acidic or weakly acidic conditions are employed.

Cyclization Reactions and Heterocycle Formation Involving 3,4-Dimethylaniline Substructures

3,4-Dimethylaniline is a valuable building block for the synthesis of various heterocyclic compounds, particularly those containing a fused benzene ring. The amino group and the activated aromatic ring provide reactive sites for cyclization reactions, leading to the formation of quinolines, carbazoles, phenazines, and other heterocyclic systems.

Quinolines: The Skraup synthesis and its modifications are classical methods for preparing quinolines from anilines. While specific examples for 3,4-dimethylaniline were not found in the initial searches, it is expected to react with α,β-unsaturated carbonyl compounds in the presence of an oxidizing agent and sulfuric acid to yield 6,7-dimethylquinoline. The Doebner-von Miller reaction is another route that can be employed.

Carbazoles: The synthesis of carbazoles often involves the cyclization of diphenylamine (B1679370) derivatives. 3,4-Dimethylaniline can be a precursor to such derivatives. For instance, a palladium-catalyzed reaction of anilines with 1,2-dihaloarenes can lead to the formation of carbazoles.

Phenazines: Phenazines can be synthesized through the condensation of o-phenylenediamines with o-quinones. Alternatively, oxidative cyclization of N-substituted anilines can also yield phenazine (B1670421) derivatives. A method for the synthesis of substituted phenazines involves the double Buchwald-Hartwig amination of substituted bromoanilines, followed by in situ oxidation. nih.gov

The following table summarizes some examples of heterocycle formation involving aniline derivatives, which are analogous to reactions that could involve 3,4-dimethylaniline.

HeterocycleStarting Materials (Analogous)Reagents and ConditionsYield (%)Reference
PhenazineN-(4-amino-3-bromophenyl)-N-methylacetamidePd catalyst, phosphine (B1218219) ligand43 nih.gov
6,7-Dimethoxyquinolin-4-ol3-(Dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-oneHydrogenation, Nickel catalystHigh Purity nih.gov
2,3-DialkoxyphenazinesBis(2-nitrophenyl)amine derivativesPd/C, NaBH450-88

Advanced Applications and Functional Materials Based on 3,4 Dimethylaniline Hydrochloride

Role in Advanced Organic Synthesis and Medicinal Chemistry Scaffolds

3,4-Dimethylaniline (B50824) hydrochloride is a versatile precursor in the synthesis of various high-value chemical entities. Its reactivity is centered around the amino group and the substituted aromatic ring, allowing for a range of chemical transformations.

Precursor for Riboflavin and Other Complex Molecules

One of the most significant applications of 3,4-dimethylaniline is in the industrial production of riboflavin, also known as vitamin B2. wikipedia.org The synthesis involves the condensation of 3,4-dimethylaniline with D-ribose to form N-(3,4-dimethylphenyl)-D-ribamine, a key intermediate. This is subsequently cyclized to form the core isoalloxazine ring structure of riboflavin. In many synthetic routes, 3,4-dimethylaniline is used, and its hydrochloride salt can be a recoverable form during the process. prepchem.com

Beyond riboflavin, the structural motif of 3,4-dimethylaniline is a component of various complex molecules. In medicinal chemistry, aniline (B41778) derivatives are common starting materials for the development of new drug candidates. nih.gov However, the metabolic oxidation of some aniline-containing drugs can lead to toxicity. This has spurred research into developing safer alternatives, though the fundamental importance of anilines as building blocks remains.

Applications in the Synthesis of Dyes and Pigments

Substituted anilines are foundational to the dye industry, particularly in the synthesis of azo dyes. The general process involves the diazotization of an aromatic amine, such as a substituted aniline, followed by coupling with a suitable coupling component. While specific examples detailing the use of 3,4-dimethylaniline hydrochloride in large-scale dye production are not extensively documented in readily available literature, its chemical structure makes it a suitable candidate for the synthesis of various azo dyes. The diazotized form of 3,4-dimethylaniline would act as the diazonium component, which, when reacted with coupling agents like phenols or other anilines, would produce a range of colored compounds.

Utilization as an Intermediate in Agrochemical Development

3,4-Dimethylaniline is a key intermediate in the synthesis of certain agrochemicals. A notable example is the production of the selective herbicide pendimethalin (B1679228). google.com The synthesis of pendimethalin involves the reaction of 3,4-dimethylaniline with other chemical precursors. The use of this compound in this context would likely be as a stable, easily handled form of the amine for the manufacturing process.

Chiral Building Blocks Derived from Substituted Anilines

Chiral amines are highly valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules, with a significant percentage of small-molecule drugs containing a chiral amine fragment. nih.gov The enantioselective synthesis of these amines is a major focus of modern organic chemistry. General methods for the asymmetric synthesis of chiral amines often involve the conversion of prochiral precursors, such as imines derived from anilines, into chiral products through catalytic asymmetric hydrogenation. nih.govacs.org

While there is extensive research on the synthesis of chiral amines from various substituted anilines, specific, documented examples of the use of this compound to create chiral building blocks are not prevalent in the reviewed literature. However, the general principles of asymmetric synthesis suggest that 3,4-dimethylaniline could be a substrate for such transformations, potentially leading to the formation of novel chiral amines for use in drug discovery and development.

Polymeric Materials and Composites Incorporating 3,4-Dimethylaniline Subunits

The field of conducting polymers has seen significant interest in polyaniline and its derivatives due to their unique electronic properties and potential applications in various technologies.

Synthesis and Characterization of Poly(dimethylaniline) Derivatives

The polymerization of aniline and its substituted derivatives can lead to the formation of conducting polymers. The properties of these polymers can be tuned by altering the substituents on the aniline ring. While there is extensive research on polyaniline itself and some of its derivatives like poly(2,5-dimethylaniline) ciac.jl.cn and poly(2,3-dimethylaniline), researchgate.net there is a notable lack of specific research detailing the synthesis and characterization of poly(3,4-dimethylaniline) or its hydrochloride salt in the reviewed scientific literature.

The synthesis of substituted polyanilines with electron-donating groups, such as methyl groups, can be challenging due to the increased oxidation potential of the corresponding monomers. researchgate.net However, the presence of these groups can also enhance the solubility of the resulting polymers in organic solvents. ciac.jl.cnresearchgate.net It is plausible that the oxidative polymerization of 3,4-dimethylaniline could yield a polymer with interesting electronic and physical properties, but further research is required to establish synthetic protocols and characterize the resulting material.

Conducting Polymer Applications for 3,4-Dimethylaniline-Based Systems

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. The properties of PANI can be significantly modified by substituting the aniline monomer. The incorporation of methyl groups on the aniline ring, as in 3,4-dimethylaniline, influences the electronic and steric characteristics of the resulting polymer, poly(3,4-dimethylaniline).

The electrical conductivity of substituted polyanilines is highly dependent on the nature and position of the substituent. For instance, studies on C-substituted anilines have shown that the presence of substituents can affect the molecular weight and conductivity of the final polymer. nih.gov While N-alkylanilines can form polymers, their conductivity is influenced by the size of the alkyl group, increasing from 10⁻⁴ S·cm⁻¹ for polybutylaniline to 10⁻² S·cm⁻¹ for polymethylaniline. nih.gov The two methyl groups in 3,4-dimethylaniline are expected to enhance the electron-donating properties of the monomer, which can impact the electronic structure and, consequently, the conductivity of the polymer. The oxidative polymerization of related compounds like 4-methyltriphenylamine (B1310691) has been shown to yield polymers with high thermal stability and electrochemical activity, suggesting similar potential for poly(3,4-dimethylaniline). researchgate.net

Table 1: Comparison of Electrical Conductivity in Substituted Polyanilines

Polymer Substituent Reported Conductivity (S·cm⁻¹)
Polymethylaniline N-methyl 10⁻²
Polybutylaniline N-butyl 10⁻⁴
Halogen-substituted polyanilines ortho/meta-halogen 10⁻⁴–10⁻¹⁰

This table presents a summary of conductivity data for various substituted polyanilines to provide context for the potential properties of poly(3,4-dimethylaniline)-based systems. Data sourced from studies on N-substituted and C-substituted anilines. nih.gov

Functional Coatings and Anti-corrosive Materials from Polymeric Derivatives

Conducting polymers, particularly polyaniline and its derivatives, have garnered significant attention for their application in corrosion protection of metals. bas.bg These polymers can form a passive layer on the metal surface, preventing corrosive agents from reaching it. The anti-corrosion efficacy of polyaniline-based coatings can be tuned by using substituted anilines.

Research has demonstrated that coatings formulated with substituted polyanilines, such as poly(o-toluidine) and poly(o-anisidine), can offer substantial corrosion protection to steel. bas.bg For example, a paint containing poly(o-toluidine) was found to reduce the corrosion rate of low carbon steel by a factor of 50 in a saline solution. bas.bg Given that 3,4-dimethylaniline is an isomer of toluidine, its polymeric derivatives are promising candidates for developing effective anti-corrosive coatings. The methyl groups can enhance the polymer's adhesion to metal substrates and modify its redox properties, which are crucial for establishing a stable, protective oxide layer on the metal.

Polymer Synthesis Methodologies for 3,4-Dimethylaniline Integration

Several polymerization techniques can be employed to incorporate 3,4-dimethylaniline into polymeric structures. The most common method is oxidative polymerization, where the aniline monomer is oxidized using a chemical oxidant, such as ferric chloride or ammonium (B1175870) persulfate, or via electrochemical means. nih.govresearchgate.net The reaction conditions, including the choice of solvent and oxidant, can significantly influence the polymerization rate and the molecular weight of the resulting polymer. researchgate.net

Another approach involves condensation polymerization. For example, poly(N,N-dimethylaniline-formaldehyde) resins can be synthesized, indicating that similar polycondensation reactions could be adapted for 3,4-dimethylaniline to create crosslinked polymer networks. researchgate.net Furthermore, advanced polymerization techniques like frontal ring-opening metathesis polymerization (FROMP) can be activated by redox systems that include N,N-dimethylaniline, suggesting that 3,4-dimethylaniline could also function as a component in such initiator systems for rapid curing of polymers and composites. acs.org Modern synthesis strategies, such as flow chemistry, offer precise control over reaction parameters, enabling scalable and efficient production of polymers derived from functionalized monomers like 3,4-dimethylaniline. acs.org

Catalytic Applications of this compound Derivatives

The derivatives of 3,4-dimethylaniline are valuable in the field of catalysis, serving as precursors for ligands in transition metal complexes and as key components in organocatalytic systems.

Ligand Design for Transition Metal Complex Catalysis

The electronic and steric properties of ligands are critical in dictating the activity and selectivity of transition metal catalysts. chiba-u.jpacs.org 3,4-Dimethylaniline is a useful precursor for synthesizing a variety of ligands. A prominent class of such ligands is Schiff bases, which are typically formed through the condensation reaction of an amine with an aldehyde or ketone. researchgate.netyoutube.com

Schiff base ligands derived from 3,4-dimethylaniline can coordinate with a wide range of transition metals, including palladium, copper, cobalt, and nickel, to form stable complexes. researchgate.netgoogle.comnih.govnih.gov For example, a water-soluble palladium complex with a Schiff base ligand derived from salicylaldehyde (B1680747) and ethylenediamine (B42938) has been used in the synthesis of 3,4-dimethylaniline itself. google.com Conversely, 3,4-dimethylaniline can be used to synthesize ligands for various catalytic reactions. The reaction of 3,4-dimethylaniline with MoO(X)₂(dtc)₂ (where X is Cl or Br) yields ionic imido complexes of molybdenum. sigmaaldrich.com Additionally, aniline derivatives are used to create N-heterocyclic carbene (NHC) ligands, which are highly effective in a broad spectrum of catalytic reactions, including cross-coupling and C-H activation. rutgers.edu The modular synthesis of these ligands from readily available anilines allows for the fine-tuning of the catalyst's properties. rutgers.edu

Table 2: Examples of Ligand Systems Derived from Aniline Precursors

Ligand Type Precursor(s) Metal Examples Catalytic Application Example
Schiff Base 3,4-Diaminobenzoic acid + Salicylaldehyde derivatives Co(II), Ni(II), Cu(II), Zn(II) Complexation studies
Schiff Base 3,4-Dihydroxybenzaldehyde + Diamines Co(II), Cu(II) Characterization of multinuclear complexes
Imido Complex 3,4-Dimethylaniline + Molybdenum precursor Mo Formation of ionic imido complexes
N-Heterocyclic Carbene (NHC) Aniline derivatives Pd Cross-coupling reactions

This table showcases the diversity of ligands that can be synthesized from aniline and its derivatives, highlighting their versatility in coordination chemistry and catalysis. nih.govnih.govsigmaaldrich.comrutgers.edu

Organocatalytic Systems Featuring Substituted Aniline Moieties

Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthesis. Substituted anilines, including derivatives of 3,4-dimethylaniline, can act as effective organocatalysts or as crucial components of such systems. Their electron-donating nature makes them suitable for activating substrates in various transformations. For instance, N,N-dimethylaniline has been shown to be an advantageous catalyst for reductive lithiation reactions.

In the context of enantioselective synthesis, electron-rich anilines are used in organocatalytic 1,4-addition reactions to α,β-unsaturated aldehydes. The aniline derivative can participate in the formation of aza-o-quinone methides, which then undergo annulation reactions to produce complex heterocyclic structures. researchgate.net The substitution pattern on the aniline ring plays a critical role in the efficiency and enantioselectivity of these reactions.

Sensing Technologies Employing 3,4-Dimethylaniline Derivatives

Derivatives of 3,4-dimethylaniline are being explored for the development of chemical and biochemical sensors due to their unique electronic and photophysical properties. The electron-rich nature of the dimethylaniline moiety makes it an excellent electron donor, a property that is central to the design of many sensing platforms. sigmaaldrich.comchemicalbook.com

The interaction between an electron donor like 3,4-dimethylaniline and an electron acceptor can lead to the formation of a charge-transfer complex, which often exhibits a distinct color or fluorescence, allowing for spectrophotometric detection. chemicalbook.com This principle can be applied to detect specific analytes.

Furthermore, 3,4-dimethylaniline can be incorporated into larger molecular frameworks to create fluorescent probes. For example, squaraine dyes, which show intense fluorescence in the red and near-infrared regions, are synthesized through the reaction of squaric acid with electron-rich anilines. wikipedia.org These dyes are used as sensors for ions and in biomedical imaging. Similarly, solvatochromic fluorophores, whose emission properties are highly sensitive to the polarity of their environment, have been created using dimethylamino-naphthalimide derivatives. nih.gov A pyrene-dimethylaniline derivative has been demonstrated as a potential sensor for probing the dielectric constant of the active sites of enzymes. These examples highlight the potential for designing highly sensitive and selective sensors based on the 3,4-dimethylaniline scaffold for a wide array of applications.

Development of Chemical Sensors and Biosensors

3,4-Dimethylaniline, the precursor to this compound, serves as a valuable compound in the study of electron donor-acceptor (EDA) interactions, a fundamental principle underpinning many chemical sensing technologies. chemicalbook.comscbt.comsigmaaldrich.com Research has explored the EDA interactions between 3,4-dimethylaniline and electron acceptors like 2,3-dicyano-1,4-naphthoquinone (B85539) (DCNQ) in various solvents. chemicalbook.comsigmaaldrich.com These studies are crucial for understanding the charge-transfer mechanisms that can be harnessed to detect specific analytes. The ability of aniline derivatives to form charge-transfer complexes makes them promising candidates for the active layers in sensors. When the sensor material interacts with a target analyte, the resulting charge transfer can alter its electrical or optical properties, providing a measurable signal.

While direct applications of this compound in sensors are not extensively documented, the broader class of conducting polymers derived from aniline and its derivatives is a major focus in sensor development. These polymers, including substituted polyanilines, are utilized for detecting a range of chemical vapors and toxic gases. The sensing mechanism in these polymer-based sensors often relies on changes in conductivity upon exposure to an analyte. The specific nature of the substituent on the aniline ring, such as the dimethyl groups in 3,4-dimethylaniline, can influence the polymer's sensitivity and selectivity towards different chemical species.

Humidity Sensing Performance of Poly(dimethylaniline) Materials

Polymers derived from dimethylaniline isomers, structurally related to 3,4-dimethylaniline, have demonstrated significant potential for use in humidity sensors. The performance of these materials is typically evaluated by measuring the change in their electrical properties, such as conductivity or impedance, in response to varying levels of relative humidity (RH).

One notable study investigated the humidity sensing capabilities of poly(2,3-dimethylaniline), an isomer of poly(3,4-dimethylaniline). researchgate.net This research highlighted that chemically synthesized poly(2,3-dimethylaniline) shows excellent response to humidity, with its sensitivity often surpassing that of unsubstituted polyaniline. researchgate.net The conductivity of the polymer was found to change significantly with the ambient humidity, a change that is both measurable and reversible. researchgate.net

The sensing mechanism is attributed to the interaction of water molecules with the polymer backbone. As water molecules are absorbed or desorbed, the polymer's conformation and the mobility of charge carriers are altered, leading to a change in conductivity. researchgate.net Infrared (IR) spectroscopy and X-ray diffraction studies have supported this mechanism, showing variations in the O–H and >N–H group peak intensities and changes in the polymer's crystallinity upon exposure to different humidity levels. researchgate.net

In a composite material, such as poly(2,3-dimethylaniline) blended with polyvinyl alcohol (PVA), the electrical conductivity was observed to have a linear relationship with atmospheric humidity. This composite film exhibited a substantial change in conductivity, increasing from 7.2 × 10⁻⁴ Scm⁻¹ to 1.2 × 10⁻¹ Scm⁻¹ as the relative humidity changed from 25% to 98%. researchgate.net This linear and wide-range response is highly desirable for practical humidity sensor applications.

The table below summarizes the humidity sensing performance of a poly(2,3-dimethylaniline)/PVA composite film. researchgate.net

Relative Humidity (%)Electrical Conductivity (S/cm)
257.2 x 10⁻⁴
981.2 x 10⁻¹

Further research into polyaniline/PVA composite films for humidity sensing has shown sensitivities around 12.6 kΩ/%RH at 25 °C. mdpi.com These sensors operate by registering a change in resistance as the sensitive film absorbs or desorbs water vapor. mdpi.com The response is typically linear over a significant portion of the humidity range, for instance, from 30% to 75% RH. mdpi.com The development of such polymer-based sensors is a key area of research, aiming for devices with high sensitivity, fast response times, and good stability. researchgate.netnih.gov

Theoretical and Computational Chemistry of 3,4 Dimethylaniline Hydrochloride

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in exploring the electronic characteristics of molecules. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties. For 3,4-Dimethylaniline (B50824) hydrochloride, the focus is often on the 3,4-dimethylanilium cation, which dictates its behavior in various chemical environments.

Density Functional Theory (DFT) Studies on 3,4-Dimethylaniline Hydrochloride

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. tci-thaijo.orgIt is particularly effective for calculating the properties of molecules like 3,4-dimethylaniline. DFT studies can determine optimized molecular geometry, electronic distribution, and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Another powerful tool in DFT is population analysis, which assigns partial charges to each atom in a molecule. q-chem.comMulliken population analysis, for instance, provides insights into the charge distribution and can help identify reactive sites. researchgate.netscience.govyoutube.comFor the 3,4-dimethylanilium cation, this analysis would likely show a delocalization of the positive charge across the aromatic system and the ammonium (B1175870) group.

Quantum Chemical ParameterSymbolFormulaSignificance
HOMO EnergyEHOMO-Electron-donating ability
LUMO EnergyELUMO-Electron-accepting ability
Energy GapΔEELUMO - EHOMOChemical reactivity and stability
Ionization PotentialI-EHOMOEnergy required to remove an electron
Electron AffinityA-ELUMOEnergy released when gaining an electron
Electronegativityχ(I + A) / 2Tendency to attract electrons
Chemical Hardnessη(I - A) / 2Resistance to change in electron configuration
Chemical SoftnessS1 / ηInverse of hardness, indicates reactivity
Electrophilicity Indexωχ² / (2η)Propensity to accept electrons

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry serves as a powerful tool for predicting and interpreting spectroscopic data. For 3,4-Dimethylaniline, theoretical calculations can simulate its infrared (IR) spectrum. nist.govchemicalbook.comBy calculating the vibrational frequencies of the molecule at its optimized geometry using methods like DFT, a theoretical IR spectrum can be generated. This computed spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed absorption bands. For instance, the characteristic N-H stretching frequencies of the anilinium group and the C-H vibrations of the methyl and aromatic groups can be precisely calculated.

Similarly, Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, can be predicted. These calculations involve determining the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) in the molecule's electronic environment. The predicted chemical shifts provide valuable information for structural elucidation and can help resolve ambiguities in experimentally obtained NMR spectra.

Modeling Reaction Pathways and Transition States for 3,4-Dimethylaniline Transformations

Understanding the mechanism of a chemical reaction requires detailed knowledge of the potential energy surface, including the structures of reactants, products, intermediates, and transition states. Computational methods are indispensable for modeling these aspects. For transformations involving 3,4-dimethylaniline, such as its synthesis via ammonolysis of 4-bromo-ortho-xylene or its participation in electron donor-acceptor interactions, DFT calculations can map out the entire reaction pathway. nist.govgoogle.com By locating the transition state structure for a given reaction step and calculating its energy, the activation energy barrier can be determined. researchgate.netnih.govThis provides a quantitative measure of the reaction rate. For example, in a nucleophilic substitution reaction, computational models can illustrate the approach of the nucleophile, the formation of a tetrahedral intermediate, and the departure of the leaving group, clarifying whether the mechanism is concerted or stepwise. researchgate.netSuch studies have been performed on related systems, like the hydrolysis of acetanilide, providing a framework for analyzing reactions of 3,4-dimethylaniline. researchgate.net

Molecular Dynamics Simulations of 3,4-Dimethylaniline Systems

While quantum mechanics is ideal for studying the electronic details of single molecules or small molecular clusters, Molecular Dynamics (MD) simulations are used to explore the behavior of larger systems over time. nih.govAn MD simulation models the movements of atoms and molecules based on classical mechanics, using a force field to describe the interactions between particles.

For this compound, MD simulations can be employed to study its behavior in solution. A simulation box would be constructed containing multiple 3,4-dimethylanilium and chloride ions, along with a large number of solvent molecules (e.g., water). The simulation would then track the trajectory of each particle over a period of nanoseconds or longer. acs.org This approach provides insights into:

Solvation Structure: How solvent molecules arrange around the 3,4-dimethylanilium cation and the chloride anion.

Ion Pairing: The extent to which the cation and anion remain associated in solution.

Transport Properties: The diffusion coefficients of the ions in a given solvent.

Interactions with Surfaces: How the molecule adsorbs onto and interacts with a surface, which is crucial for applications like corrosion inhibition. researchgate.net MD simulations have been successfully applied to study the complex dynamics of related aniline (B41778) derivatives in various environments, such as the cage-escape dynamics in photoredox processes involving dimethylaniline. tci-thaijo.org

Structure-Reactivity Relationship Elucidation through Computational Approaches

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its reactivity. By combining insights from quantum chemical calculations and MD simulations, a comprehensive picture of how this compound behaves can be developed.

The positions of the two methyl groups on the aromatic ring are not arbitrary. Their electron-donating nature increases the electron density on the ring, particularly at the ortho and para positions relative to themselves. This electronic effect, quantifiable through Mulliken charge analysis and visualization of the molecular electrostatic potential (MEP), directly influences the molecule's reactivity. thaiscience.infoThe MEP map highlights regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For the 3,4-dimethylanilium cation, the protonated amino group is a strong electron-withdrawing group, making the aromatic ring less susceptible to electrophilic attack than the parent aniline. However, the interplay between the activating methyl groups and the deactivating -NH₃⁺ group creates a unique reactivity pattern that can be precisely detailed by computational models. These models can predict the most likely sites for chemical reactions and explain the regioselectivity observed in experiments.

Computational Studies on Interaction Mechanisms (e.g., Corrosion Inhibition)

Aniline and its derivatives are known to be effective corrosion inhibitors for various metals in acidic environments. Computational studies are instrumental in revealing the mechanism behind this inhibition. The process is generally understood to involve the adsorption of the inhibitor molecule onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.

Both DFT and MD simulations are used to study this phenomenon:

DFT Calculations: These are used to analyze the interaction between a single inhibitor molecule and a small cluster of metal atoms (e.g., iron). dntb.gov.uaThe calculations can determine the molecule's adsorption energy and preferred orientation on the surface. Quantum chemical descriptors like EHOMO, ELUMO, and the fraction of electrons transferred (ΔN) are correlated with inhibition efficiency. A high EHOMO suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a low ELUMO indicates a willingness to accept electrons from the metal, strengthening the adsorption bond.

Molecular Dynamics Simulations: MD is used to simulate the behavior of many inhibitor molecules at the interface between the bulk metal and the corrosive solution. researchgate.netThese simulations can model the formation of the protective inhibitor film, its stability, and how it displaces water molecules from the metal surface. The interaction energy between the inhibitor layer and the metal surface can be calculated, providing a measure of the adsorption strength. nih.gov For this compound, computational studies would predict that the protonated form adsorbs onto the metal surface through electrostatic interactions, while in equilibrium, the neutral form (3,4-dimethylaniline) can also chemisorb via donation of the nitrogen lone pair and π-electrons from the aromatic ring to the metal.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3,4-Dimethylaniline hydrochloride?

The synthesis of this compound typically involves the reaction of 3,4-Dimethylaniline with hydrochloric acid under controlled conditions. For example, in the preparation of related hydrochlorides, dichloromethane is used as a solvent, and dimethylaniline derivatives are added as catalysts to enhance reaction efficiency. Reaction temperatures are maintained at 0–5°C to minimize side reactions, and the product is precipitated using ice-cold sodium bicarbonate followed by drying over anhydrous sodium sulfate .

Q. How can researchers ensure purity during the isolation of this compound?

Purification often involves recrystallization from solvents like ethyl acetate or dichloromethane. Analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are recommended for purity assessment. For instance, in related hydrochloride syntheses, column chromatography with silica gel and a hexane/ethyl acetate gradient (70:30 to 50:50) is employed to isolate high-purity fractions .

Q. What safety protocols are critical when handling this compound?

Due to its toxicity and potential for skin/eye irritation, researchers must use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work should be conducted in a fume hood to avoid inhalation. Emergency procedures, such as washing exposed areas with water and contacting poison control centers, should be documented. Safety data sheets (SDS) from suppliers like Sigma-Aldrich provide specific handling guidelines .

Advanced Research Questions

Q. How can spectroscopic methods distinguish this compound from its structural isomers?

UV-Vis and FTIR spectroscopy are effective for differentiating isomers. For example, UV-Vis analysis in chloroform reveals distinct absorption maxima (e.g., 320–350 nm) due to electron donor-acceptor (EDA) interactions between 3,4-Dimethylaniline and quinone derivatives. FTIR can identify characteristic N–H stretching (2500–2700 cm⁻¹) and aromatic C–H bending (700–800 cm⁻¹) bands .

Q. What analytical strategies are recommended for detecting trace impurities in this compound?

HPLC coupled with mass spectrometry (HPLC-MS) is ideal for impurity profiling. A reversed-phase C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30) at 1.0 mL/min can resolve impurities like 2,6-Dimethylaniline hydrochloride, a common byproduct in pharmaceutical syntheses. Detection limits as low as 0.1% are achievable .

Q. How does this compound interact with biological receptors?

Computational docking studies (e.g., using AutoDock Vina) and in vitro assays on neurotransmitter transporters (e.g., serotonin or dopamine receptors) can elucidate interactions. For example, structural analogs of 3,4-Dimethylaniline have shown affinity for adrenergic receptors, which can be quantified via competitive binding assays using radiolabeled ligands .

Q. What environmental risk assessment frameworks apply to this compound?

The OECD Guidelines for Testing Chemicals (e.g., Test No. 301 for biodegradation) are used to evaluate environmental persistence. Gas chromatography-mass spectrometry (GC-MS) with solid-phase microextraction (SPME) can measure its degradation products in water and soil. Acute toxicity tests on Daphnia magna or algae (e.g., OECD 202/201) provide ecotoxicity data .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Systematic solubility studies in varied solvents (e.g., water, ethanol, DMSO) under controlled temperatures (20–40°C) using gravimetric or UV-spectrophotometric methods are recommended. Discrepancies often arise from differences in sample purity or measurement protocols. Cross-validation with nuclear magnetic resonance (NMR) purity checks is advised .

Methodological Notes

  • Synthesis Optimization : Always monitor reaction progress using TLC (silica gel GF254, visualized under UV 254 nm) to avoid over-acidification, which can degrade the product .
  • Analytical Cross-Check : Combine HPLC with elemental analysis (C, H, N percentages) to confirm molecular composition. For example, calculated values for C₈H₁₂ClN should align with experimental results within ±0.3% .
  • Environmental Testing : Use EPA Method 8270 for GC-MS analysis of environmental samples to ensure regulatory compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.